molecular formula C6H11N3O4 B1672429 alpha-Guanidinoglutaric acid CAS No. 73477-53-9

alpha-Guanidinoglutaric acid

Cat. No. B1672429
CAS RN: 73477-53-9
M. Wt: 189.17 g/mol
InChI Key: RHVVRMJOHATSPD-VKHMYHEASA-N
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Description

Alpha-Guanidinoglutaric acid (GGA) is a compound that functions as a linear mixed-type inhibitor of nNOS (neuronal nitric oxide synthase). It effectively inhibits the activity of nNOS with a Ki (inhibition constant) of 2.69 µM . It is a guanidino compound first found in cobalt-induced epileptogenic focus tissue in the cerebral cortex of cats .


Molecular Structure Analysis

Alpha-Guanidinoglutaric acid has a molecular formula of C6H11N3O4 and a molecular weight of 189.17 . It contains a total of 23 bonds, including 12 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Alpha-Guanidinoglutaric acid is known to inhibit nNOS, thereby impeding the production of nitric oxide . It is also a generator of superoxide, hydroxyl radicals, and nitric oxide .


Physical And Chemical Properties Analysis

Alpha-Guanidinoglutaric acid is a white crystalline solid . It has a melting point of 203°C and a boiling point of 120°C at 1mmHg .

Scientific Research Applications

Free Radical Generation and Epileptic Seizures

alpha-Guanidinoglutaric acid (alpha-GGA) has been identified as a compound that generates reactive oxygen species, such as superoxide and hydroxyl radicals in aqueous solutions. This activity is linked to neuronal depolarization and epileptogenicity, suggesting a role in the development of epileptic seizures. Its properties as a potent nitric oxide synthase inhibitor also indicate a significant influence on seizure mechanisms (Mori et al., 1995).

Biochemical Preparation and Potential Modifications

A practical procedure for the preparation of alpha-GGA is established, highlighting its potential to form a lactam in aqueous solutions. This lactam, known as 1-amidino-2-pyrrolidone-5-carboxylic acid, is proposed as a substitute for pyroglutamic acid in neuropeptides, which may modify their biological characteristics (Natelson, 1986).

Neurotransmitter Function and Seizure Mechanism

The involvement of alpha-GGA in the seizure mechanism has been studied, especially focusing on its effects on neurotransmitter levels like 5-hydroxytryptamine (serotonin). This interaction indicates a complex relationship between alpha-GGA and neurotransmitter function, potentially contributing to the initiation of seizures (Shiraga et al., 1986).

Role as a Nitric Oxide Synthase Inhibitor

alpha-GGA's role as a novel nitric oxide synthase inhibitor has been observed. It's found to be as effective as other well-known inhibitors and may be useful in studying the chemical nature of nitric oxide synthase and its physiological functions (Yokoi et al., 1994).

Exploration in Neural Disorders

Research has explored the transport characteristics of guanidino compounds like alpha-GGA at the blood-brain barrier and blood-cerebrospinal fluid barrier. This study is relevant to understanding how alpha-GGA and similar compounds are distributed in the brain under various conditions, which could be crucial in the context of neural disorders (Tachikawa & Hosoya, 2011).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling alpha-Guanidinoglutaric acid. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While the future directions for the research and application of alpha-Guanidinoglutaric acid are not explicitly mentioned in the retrieved sources, it is suggested that the free radical generation/reaction and energy generation by guanidino compounds, including alpha-Guanidinoglutaric acid, could play an important role in the brain .

properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVRMJOHATSPD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994232
Record name N-Carbamimidoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Guanidinoglutaric acid

CAS RN

73477-53-9
Record name L-Glutamic acid, N-(aminoiminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
A Mori, M Kohno, T Masumizu… - … and molecular biology …, 1995 - europepmc.org
alpha-Guanidinoglutaric acid (alpha-GGA) was first isolated from the cobalt-induced epileptic focus of cat cerebral cortex by us in 1980. alpha-GGA could induce behavioral convulsion …
Number of citations: 13 europepmc.org
F Scaglia, N Brunetti-Pierri, S Kleppe… - The Journal of …, 2004 - academic.oup.com
Urea cycle disorders (UCD) are human conditions caused by the dysregulation of nitrogen transfer from ammonia nitrogen into urea. The biochemistry and the genetics of these …
Number of citations: 120 academic.oup.com
TO Stean, AR Atkins, CA Heidbreder… - British journal of …, 2005 - Wiley Online Library
… Conversely, early reports suggested that alpha-guanidinoglutaric acid-induced seizures in rats are initiated by a decrease in brain 5-HT levels (Shiraga et al., 1986). Furthermore, …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
B Widanski, D Richardson, G Bruckner - Microcirculation, 2002 - Taylor & Francis
… Others have shown that alpha-guanidinoglutaric acid generates reactive oxygen species (eg, superoxide and hydroxyl radical) and also inhibits NO synthase (18). Because NO …
Number of citations: 1 www.tandfonline.com
X Zhang, X Wang, J Ayala, Y Liu, J An, D Wang, Z Cai… - Animals, 2022 - mdpi.com
… them, compared with the AHR group, the down-regulated metabolites in the APR group are 13 kinds, which mainly include guanidinopropionic acid, alpha-guanidinoglutaric acid, …
Number of citations: 4 www.mdpi.com
Á Barón-Sola, S Sanz-Alférez, FF Del Campo - Chemosphere, 2015 - Elsevier
Guanidinoacetate (GAA) is one of the most extensively studied toxic guanidine compounds. Changes in GAA can affect the nervous system and induce hyperhomocysteinemia, …
Number of citations: 10 www.sciencedirect.com
E Hanff, MY Said, AA Kayacelebi, A Post, I Minovic… - Amino Acids, 2019 - Springer
l-Arginine:glycine amidinotransferase (AGAT) is the main producer of the creatine precursor, guanidinoacetate (GAA), and l-homoarginine (hArg). We and others previously reported …
Number of citations: 10 link.springer.com
H Karabiber, C Yakinci, Y Durmaz, I Temel… - Brain and …, 2004 - Elsevier
In experimental epilepsy studies, nitric oxide was found to act as both proconvulsant and anticonvulsant. The objective of this study was to investigate the effects of valproic acid and …
Number of citations: 36 www.sciencedirect.com
B Yue, X Zhang, W Li, J Wang, Z Sun, R Niu - Chemosphere, 2020 - Elsevier
It is well known that serum is an ideal and potential choice to reflect the toxicity of fluoride. However, the effects of fluoride on serum metabolome have not been reported until now. In …
Number of citations: 9 www.sciencedirect.com
M Seino, A Ward, A Mori, Y Watanabe… - … in Epileptology: The …, 1982 - Raven Press (ID)
Number of citations: 0

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